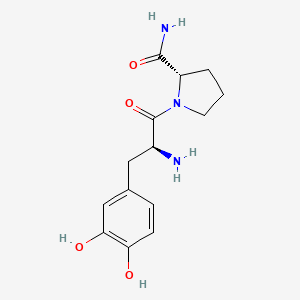

3-Hydroxy-L-tyrosyl-L-prolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-L-tyrosyl-L-prolinamide: is a chemical compound that consists of a 3-hydroxy-L-tyrosine moiety linked to an L-prolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-L-tyrosyl-L-prolinamide typically involves the amidation of L-proline with 3-hydroxy-L-tyrosine. The process can be carried out using biocatalysis to achieve high optical purity and avoid racemization. For instance, the enzyme-catalyzed amidation of unprotected L-proline with ammonia in an organic solvent has been described, achieving high conversion rates and excellent optical purity .

Industrial Production Methods: Industrial production of this compound can leverage biocatalytic processes to ensure high efficiency and minimal waste. The use of immobilized enzyme variants, such as CalBopt-24, in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-L-tyrosyl-L-prolinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.

Reduction: The amide bond can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced amide derivatives.

Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

3-Hydroxy-L-tyrosyl-L-prolinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can serve as a model compound for studying enzyme-catalyzed reactions and protein interactions.

Industry: It can be used in the production of pharmaceuticals and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 3-Hydroxy-L-tyrosyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group on the tyrosine moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The amide bond provides stability and specificity in binding to target molecules .

Comparison with Similar Compounds

3-Hydroxy-L-tyrosyl-AMP: A compound with similar structural features but with an adenosine monophosphate group instead of prolinamide.

Histrelin: A synthetic analog of gonadotropin-releasing hormone with a similar amide linkage.

Uniqueness: 3-Hydroxy-L-tyrosyl-L-prolinamide is unique due to its specific combination of a hydroxylated tyrosine and a prolinamide group, which imparts distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing 3-Hydroxy-L-tyrosyl-L-prolinamide, and how can purity be confirmed?

- Synthesis : Solid-phase peptide synthesis (SPPS) is the gold standard, using Fmoc/t-Bu protection strategies. Coupling steps require activating agents like HBTU or DIC/HOBt for high efficiency. Deprotection uses 20% piperidine in DMF .

- Purity Validation : Reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) confirms purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, with deviations <0.1% considered acceptable .

Q. How is the structural conformation of this compound characterized experimentally?

- NMR : 2D NMR (COSY, NOESY) identifies backbone dihedral angles and hydrogen bonding. Aromatic protons from tyrosine residues show distinct signals (δ 6.7–7.2 ppm) in DMSO-d₆ .

- X-ray Crystallography : Co-crystallization with stabilizing agents (e.g., PEG 3350) resolves the 3D structure. Density functional theory (DFT) calculations refine torsional angles .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- LC-MS/MS : Use a triple quadrupole system with MRM transitions for specificity. Sample preparation involves protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to reduce matrix effects. Recovery rates >85% are achievable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations (1 mM vs. 100 µM).

- Statistical Analysis : Apply mixed-effects models to account for inter-lab variability. Meta-analysis tools (e.g., RevMan) aggregate data across studies, weighting by sample size and assay robustness .

Q. What experimental designs optimize the study of its interaction with prolyl 4-hydroxylases (P4Hs)?

- Kinetic Assays : Use recombinant human P4H isoforms (α/β subunits) with α-ketoglutarate as co-substrate. Measure hydroxylation rates via MALDI-TOF detection of hydroxylated proline residues.

- Inhibitor Screening : Employ fluorescence polarization (FP) assays with FITC-labeled substrates. Calculate Ki values using Cheng-Prusoff equations .

Q. How can in silico modeling improve the prediction of its metabolic stability?

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess susceptibility to cytochrome P450 oxidation. Focus on tyrosine and proline residues.

- ADMET Prediction : Tools like SwissADME predict logP (~1.2) and BBB permeability (CNS MPO score <3.0), guiding lead optimization .

Q. Methodological Considerations

Q. What statistical approaches are essential for dose-response studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slopes. Report 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude extreme values, ensuring Gaussian distribution .

Q. How should researchers address batch-to-batch variability in synthetic batches?

- QC Protocols : Implement strict in-process controls (IPC) during SPPS, including ninhydrin tests for coupling efficiency (>99%).

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hygroscopicity issues. Use Karl Fischer titration for water content (<0.5%) .

Q. Ethical and Reproducibility Guidelines

- Data Sharing : Deposit raw NMR, MS, and kinetic data in repositories like Zenodo or ChEMBL, adhering to FAIR principles .

- Ethical Compliance : For in vivo studies, obtain IACUC approval (protocol #XXXX-XX) and follow ARRIVE 2.0 guidelines for reporting .

Properties

CAS No. |

66067-51-4 |

|---|---|

Molecular Formula |

C14H19N3O4 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H19N3O4/c15-9(6-8-3-4-11(18)12(19)7-8)14(21)17-5-1-2-10(17)13(16)20/h3-4,7,9-10,18-19H,1-2,5-6,15H2,(H2,16,20)/t9-,10-/m0/s1 |

InChI Key |

UJHZHCRWZSXGKU-UWVGGRQHSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)O)N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.